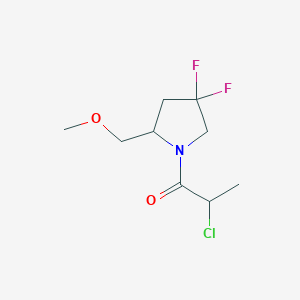
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
描述
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C9H14ClF2NO2 and its molecular weight is 241.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrrolidine ring with various substituents, including chloro and difluoro groups, which may influence its pharmacological properties.
- Molecular Formula : C10H12ClF2N
- Molecular Weight : 255.69 g/mol
- CAS Number : 2097957-27-0
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a pharmacophore in drug design. The compound's interactions with biological macromolecules and its effects on cellular mechanisms are of particular interest.
Research indicates that this compound may function as an inhibitor of certain enzymes or receptors involved in disease processes. Its structural characteristics allow it to interact with specific targets within biological systems, potentially leading to therapeutic effects.
Study 1: Antivascular Activity
In a study evaluating the biological activity of pyrrolidine derivatives, this compound was tested for its ability to inhibit tubulin polymerization. This activity is crucial in cancer treatment as it can disrupt the mitotic process in rapidly dividing cells. The compound demonstrated significant inhibition at submicromolar concentrations, indicating its potential as an anticancer agent .
Study 2: Cytotoxicity Assessment
Another research effort assessed the cytotoxic effects of this compound on various cancer cell lines. The results showed that it exhibited concentration-dependent cytotoxicity against B16 melanoma cells, with IC50 values in the low micromolar range. This suggests that the compound may be effective in targeting specific tumor types .
Data Table: Biological Activity Summary
| Activity | Result | Reference |
|---|---|---|
| Tubulin Polymerization Inhibition | Significant at submicromolar | |
| Cytotoxicity (B16 Melanoma) | IC50 ~ low micromolar | |
| Enzyme Inhibition | Potential inhibitor |
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves:
- Formation of Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
- Substituent Introduction : Utilizing thionyl chloride for chloro group introduction and difluoromethylation reagents for difluoro group incorporation.
- Final Assembly : Employing palladium-catalyzed cross-coupling reactions for the final product assembly .
属性
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-6(10)8(14)13-5-9(11,12)3-7(13)4-15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLAVBKYWVAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1COC)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















